molecular formula C16H15NO3S B8813914 (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

Cat. No.: B8813914
M. Wt: 301.4 g/mol
InChI Key: LHBHZALHFIQJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is a chemical compound with the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol . It is known for its unique structure, which includes a benzothiazepine ring fused with a hydroxy and methoxy-substituted phenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one include other benzothiazepine derivatives, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C16H15NO3S/c1-20-11-8-6-10(7-9-11)15-14(18)16(19)17-12-4-2-3-5-13(12)21-15/h2-9,14-15,18H,1H3,(H,17,19)

InChI Key

LHBHZALHFIQJGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)NC3=CC=CC=C3S2)O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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